molecular formula C32H47N5O13 B609006 Methyltetrazine-PEG8-NHS ester CAS No. 2183440-34-6

Methyltetrazine-PEG8-NHS ester

Cat. No. B609006
M. Wt: 709.75
InChI Key: HBEBYIRKMRTDSK-UHFFFAOYSA-N
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Description

Methyltetrazine-PEG8-NHS Ester is a PEG active NHS ester, which is very reactive with amine (NH2) containing entity1. The hydrophilic PEG spacer is transferrable to the labeled molecule, reducing aggregation of labeled proteins stored in solution1. Methyltetrazine enables click chemistry with TCO (trans-cyclooctene)1.



Synthesis Analysis

Methyltetrazine-PEG8-NHS Ester is a PEG derivative containing a tetrazine group and an NHS ester2. The NHS ester can react specifically and efficiently with primary amines such as the side chain of lysine residues or aminosilane-coated surfaces at neutral or slightly basic conditions to form a covalent bond2.



Molecular Structure Analysis

Methyltetrazine-PEG8-NHS ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs3. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein3.



Chemical Reactions Analysis

Methyltetrazine-NHS ester has an N-hydroxysuccinimide (NHS) ester that can be reacted with primary amines and a methyltetrazine, which is reactive to trans-cyclooctenes4. The NHS ester reacts with primary amines (e.g., the side chain of lysine residues or aminosilane-coated surfaces) at neutral or slightly basic pH to form covalent bonds4.



Physical And Chemical Properties Analysis

Methyltetrazine-PEG8-NHS Ester has a molecular weight of 709.8 g/mol2. It is a PEG derivative containing a tetrazine group and an NHS ester2. The hydrophilic PEG spacer arm improves water solubility and is transferable to the labeled molecule, reducing aggregation of labeled proteins stored in solution2.


Scientific Research Applications

  • Bioconjugation in Drug Delivery

    • Methyltetrazine-PEG8-NHS Ester is a PEG derivative containing a tetrazine group and an NHS ester . The NHS ester can react specifically and efficiently with primary amines such as the side chain of lysine residues or aminosilane-coated surfaces at neutral or slight basic conditions to form a covalent bond .
    • The hydrophilic PEG spacer arm improves water solubility and is transferrable to the labeled molecule, reducing aggregation of labeled proteins stored in solution .
    • This property makes it useful in drug delivery, where it can be used to conjugate drugs to carriers like proteins or nanoparticles .
  • Click Chemistry

    • Methyltetrazine-PEG8-NHS Ester is very reactive with amine (NH2) containing entities .
    • Methyltetrazine enables click chemistry with TCO (trans-cycloctene) .
    • Click chemistry is a type of chemical reaction that is widely used in bioconjugation, material science, and drug discovery due to its high yield, specificity, and biocompatibility .
  • Protein Labeling

    • The hydrophilic PEG spacer is transferrable to the labeled molecule, reducing aggregation of labeled proteins stored in solution .
    • This property is useful in protein labeling, where it can help to improve the solubility and stability of proteins .

Safety And Hazards

Methyltetrazine-PEG8-NHS Ester should be handled only by, or under the close supervision of, those properly qualified in the handling and use of potentially hazardous chemicals5. It should be stored in closed vessels, refrigerated5. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye6.


properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H47N5O13/c1-26-33-35-32(36-34-26)27-2-4-28(5-3-27)49-25-24-48-23-22-47-21-20-46-19-18-45-17-16-44-15-14-43-13-12-42-11-10-41-9-8-31(40)50-37-29(38)6-7-30(37)39/h2-5H,6-25H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEBYIRKMRTDSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H47N5O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

709.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyltetrazine-PEG8-NHS ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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